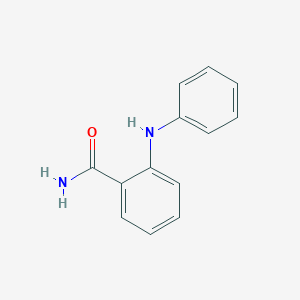

2-Anilinobenzamide

Overview

Description

2-Anilinobenzamide, also known as 2-(Phenylamino)benzamide, is a compound with the molecular formula C13H12N2O . It has a molecular weight of 212.25 .

Molecular Structure Analysis

The molecular structure of 2-Anilinobenzamide has been analyzed using a combination of molecular modeling techniques . A three-dimensional structure-activity relationship (3D-QSAR) model was generated to determine the structural requirements for inhibitory activity .

Scientific Research Applications

Antioxidant Activity

2-(phenylamino)benzamide and its derivatives have been found to exhibit significant antioxidant activity . They have been shown to effectively scavenge free radicals and chelate metals, which are key processes in the body’s defense against oxidative stress .

Antibacterial Activity

These compounds have also demonstrated antibacterial activity . In vitro tests have shown that they can inhibit the growth of both gram-positive and gram-negative bacteria . This suggests potential applications in the development of new antibacterial drugs .

Anti-inflammatory and Anticancer Effects

Research has shown that 2-(phenylamino)benzamide derivatives can act as dual inhibitors of COX-2 and Topo I . These compounds have been found to suppress the activation of the NF-κB pathway in cancer cells, inhibit the nuclear translocation of NF-κB, and suppress the production of NO, COX-2, and IL-1β . This dual inhibition has potential applications in the treatment of gastrointestinal cancers .

Drug Discovery

Amide compounds, including 2-(phenylamino)benzamide, have been used in drug discovery . Their widespread structural presence in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs, makes them valuable in this field .

Industrial Applications

Amide compounds are also used in various industrial sectors, including the plastic, rubber, and paper industries . Their chemical properties make them useful in these applications .

Optoelectronic Studies

2-(phenylamino)benzamide has been used in the study and analysis of surface morphology, which are fundamental parameters in optical devices . Optically smooth and homogeneous 2-(phenylamino)benzamide doped Poly methyl methacrylate (PMMA) film has been experimentally investigated for the surface distribution .

Mechanism of Action

Target of Action

The primary targets of 2-(phenylamino)benzamide are COX-2 and Topo I . These targets play a crucial role in inflammation and cancer progression .

Mode of Action

2-(phenylamino)benzamide interacts with its targets by inhibiting their activity. It has been shown to have an enhanced inhibitory effect on COX-2 compared to other compounds . It also shows better inhibition of Topo I .

Biochemical Pathways

The compound affects the NF-κB pathway in cancer cells . It inhibits the nuclear translocation of NF-κB and suppresses the production of NO, COX-2, and IL-1β .

Pharmacokinetics

In vivo studies have shown that 2-(phenylamino)benzamide has acceptable pharmacokinetic parameters . .

Result of Action

The compound has potential anticancer effects and can suppress tumor growth . It down-regulates COX-2 and MMP-9, and induces apoptosis in tumor-bearing mice . It also upregulates E-cadherin in the orthotopic model .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-anilinobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWQUMKCVDUICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153151 | |

| Record name | Benzamide, o-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Anilinobenzamide | |

CAS RN |

1211-19-4 | |

| Record name | 2-(Phenylamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, o-anilino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1211-19-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, o-anilino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine](/img/structure/B173425.png)

![1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B173431.png)

![2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B173434.png)

![2-[(3,4-Dimethylphenyl)carbamoyl]benzoic acid](/img/structure/B173444.png)

![2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B173447.png)

![2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B173455.png)